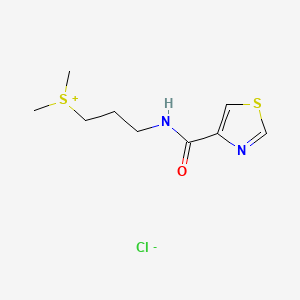
3H-1,2-Dithiole-3-thione, 4-neopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2-Dithiole-3-thione, 4-neopentyl- is a member of the 1,2-dithiole-3-thione family, which are sulfur-containing heterocycles. These compounds have garnered significant interest due to their diverse pharmacological activities, including antioxidant, chemotherapeutic, and radioprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 4-neopentyl- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2-Dithiole-3-thione, 4-neopentyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
3H-1,2-Dithiole-3-thione, 4-neopentyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other sulfur-containing heterocycles.
Biology: Exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine: Potential chemotherapeutic agent due to its ability to induce phase II detoxifying enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through the induction of phase II detoxifying enzymes, such as glutathione S-transferase (GST) and NAD(P)H quinone oxidoreductase (NQO1) . This induction is mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which binds to the antioxidant response element (ARE) in the promoter regions of these genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oltipraz: Another 1,2-dithiole-3-thione derivative with chemoprotective properties.
Anethole dithiolethione (ADT): Known for its antioxidant and anti-inflammatory activities.
S-Danshensu: Exhibits cardiovascular protective effects.
Uniqueness
3H-1,2-Dithiole-3-thione, 4-neopentyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other 1,2-dithiole-3-thione derivatives .
Propriétés
Numéro CAS |
6976-85-8 |
|---|---|
Formule moléculaire |
C8H12S3 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)dithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-8(2,3)4-6-5-10-11-7(6)9/h5H,4H2,1-3H3 |
Clé InChI |
BCEFZVIHOSVOJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CSSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


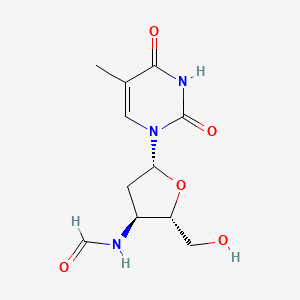
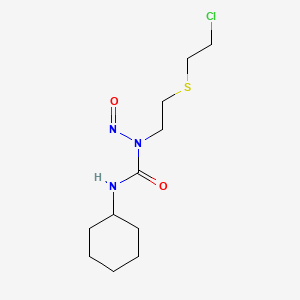
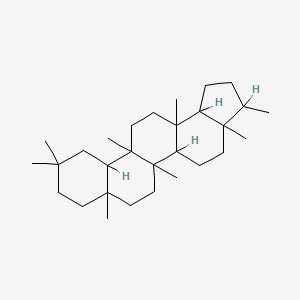
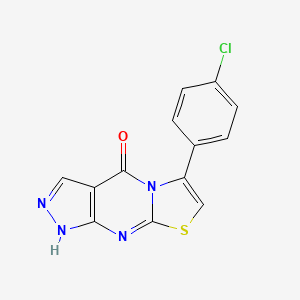
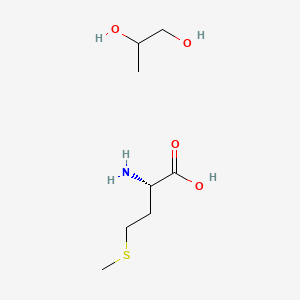

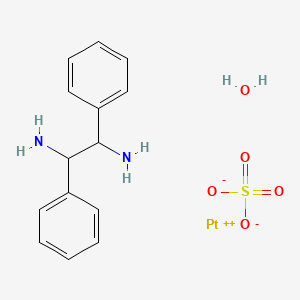


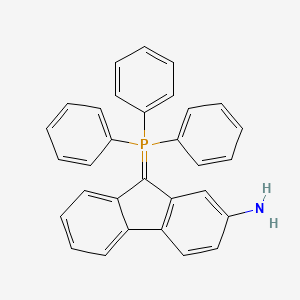

![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

